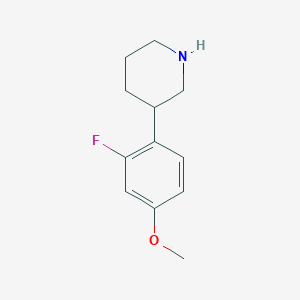
2-(1-Isocyanatoethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Isocyanatoethyl)naphthalene is an organic compound with the molecular formula C13H11NO It is a derivative of naphthalene, where an isocyanate group is attached to the ethyl side chain at the second position of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Isocyanatoethyl)naphthalene typically involves the reaction of 2-(1-hydroxyethyl)naphthalene with phosgene or a similar isocyanate-generating reagent. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows:
[ \text{2-(1-Hydroxyethyl)naphthalene} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems can help maintain the stringent reaction conditions required for the production of high-purity isocyanates.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Isocyanatoethyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding ureas and carbamates.
Polymerization: The isocyanate group can react with itself or other isocyanates to form polyureas or polyurethanes.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Such as tertiary amines or organometallic compounds, can be used to accelerate the reactions.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyureas and Polyurethanes: Formed through polymerization reactions.
Wissenschaftliche Forschungsanwendungen
2-(1-Isocyanatoethyl)naphthalene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Utilized in the production of polymers, such as polyurethanes, which have applications in coatings, adhesives, and foams.
Biological Studies: Investigated for its potential interactions with biological molecules, which could lead to the development of new pharmaceuticals or biochemical tools.
Wirkmechanismus
The mechanism of action of 2-(1-Isocyanatoethyl)naphthalene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. These reactions are fundamental to the compound’s applications in polymer chemistry and organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Isocyanatoethylbenzene: Similar structure but with a benzene ring instead of a naphthalene ring.
2-Isocyanatoethylbenzene: Similar structure but with the isocyanate group attached to a benzene ring.
1-Isocyanatoethyl-2-naphthol: Similar structure with an additional hydroxyl group on the naphthalene ring.
Uniqueness
2-(1-Isocyanatoethyl)naphthalene is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to its benzene analogs. This uniqueness can influence its reactivity and the properties of the polymers and materials derived from it.
Eigenschaften
Molekularformel |
C13H11NO |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
2-(1-isocyanatoethyl)naphthalene |
InChI |
InChI=1S/C13H11NO/c1-10(14-9-15)12-7-6-11-4-2-3-5-13(11)8-12/h2-8,10H,1H3 |
InChI-Schlüssel |
MURMRGQNLZEEQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=CC=CC=C2C=C1)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



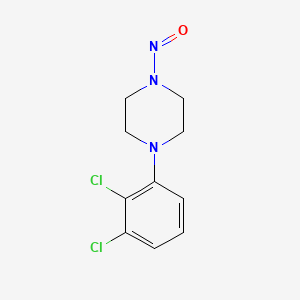
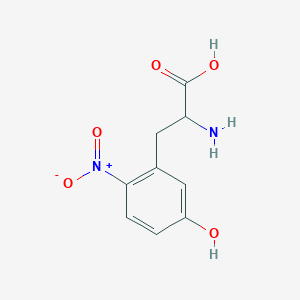

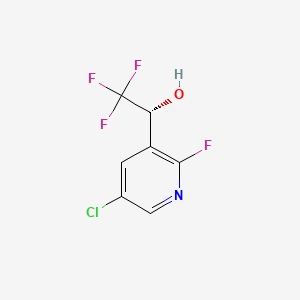
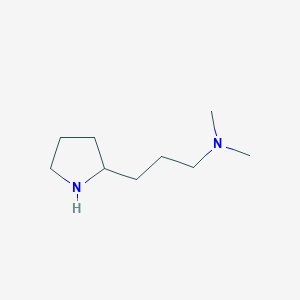
![Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13611219.png)



